25,26-Dihydroxycholecalciferol

Vue d'ensemble

Description

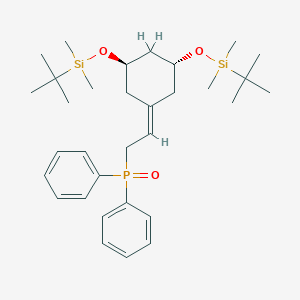

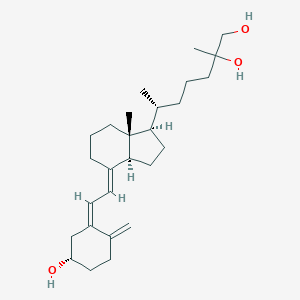

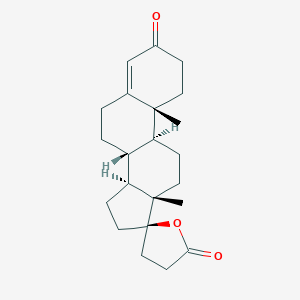

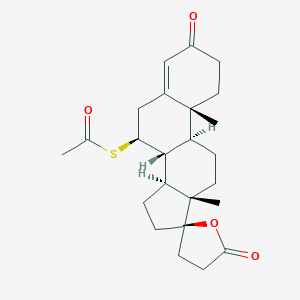

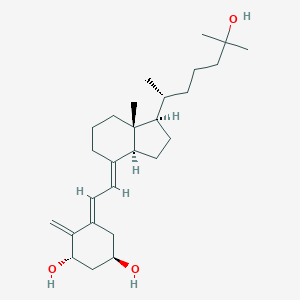

25,26-Dihydroxycholecalciferol is a chemical compound that is closely related to 1,25-dihydroxyvitamin D3, the active form of vitamin D3 .

Synthesis Analysis

The synthesis of this compound involves the insertion of two additional oxygen atoms into the cholecalciferol molecule in the form of two hydroxyl groups . This process is described as a polar metabolite of vitamin D3 .Molecular Structure Analysis

The molecular weight of this compound is 416.64, and its formula is C27H44O3 . It contains a total of 76 bonds, including 32 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 3 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 tertiary alcohol .Chemical Reactions Analysis

This compound is a metabolite of vitamin D3. It is produced in the liver by hydroxylation of vitamin D3 (cholecalciferol) by the enzyme vitamin D 25-hydroxylase . Calcifediol can be further hydroxylated by the enzyme 25(OH)D-1α-hydroxylase, primarily in the kidney, to form calcitriol (1,25-(OH)2D3), which is the active hormonal form of vitamin D .Physical And Chemical Properties Analysis

This compound is a solid substance with a white to off-white color . It is a metabolite of vitamin D3 with intestinal calcium transport activity .Applications De Recherche Scientifique

Activité biologique chez les rats carencés en vitamine D

L'activité biologique du 25,26-Dihydroxycholecalciferol synthétique a été étudiée chez des rats carencés en vitamine D . L'étude a examiné l'influence de petites doses des deux métabolites (0,125 à 0,250 μg) sur le transport intestinal du calcium et la mobilisation du calcium osseux . Les deux métabolites ont pu augmenter l'absorption du calcium chez les rats maintenus à un régime pauvre en calcium .

Rôle dans le transport du calcium

Le this compound joue un rôle important dans le transport intestinal du calcium . Chez les rats carencés en vitamine D, il a été observé que de petites doses de ce composé augmentaient l'absorption du calcium lorsque les rats étaient maintenus à un régime pauvre en calcium .

Rôle dans la mobilisation du calcium osseux

Ce composé joue également un rôle dans la mobilisation du calcium osseux . Dans la même étude, il a été constaté que le this compound pouvait mobiliser le calcium des os de rats carencés en vitamine D .

Influence sur les taux de calcium sérique

Le this compound a été observé pour influencer les taux de calcium sérique . Lorsque le calcium sérique était initialement faible, le this compound augmentait modérément le calcium sérique . Lorsque le calcium sérique était normal avant l'injection, les deux métabolites diminuaient de manière significative le calcium sérique

Mécanisme D'action

Target of Action

25,26-Dihydroxycholecalciferol, also known as Calcitriol, is an active metabolite of vitamin D . It primarily targets the intestinal cells , kidney cells , and bone cells . The compound plays a crucial role in plasma calcium regulation in concert with parathyroid hormone (PTH) by enhancing absorption of dietary calcium and phosphate from the gastrointestinal tract, promoting renal tubular reabsorption of calcium in the kidneys, and stimulating the release of calcium stores from the skeletal system .

Mode of Action

Calcitriol interacts with its targets by binding to and activating the vitamin D receptor in the nucleus of the cell . This activation increases the expression of many genes, leading to various physiological changes . For instance, it enhances the absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system .

Biochemical Pathways

The compound affects several biochemical pathways. It is produced in the body after a series of conversion steps of 7-dehydrocholesterol from exposure to UV light . 7-dehydrocholesterol is converted to Vitamin D3 in the skin, which is then converted to Calcifediol in the liver and kidneys . Calcifediol undergoes hydroxylation to form calcitriol via 1α-hydroxylase (CYP27B1) activity .

Pharmacokinetics

The pharmacokinetics of Calcitriol involves its metabolism in the liver and kidneys . The initial transformation of Vitamin D3 is catalyzed by a vitamin D3-25-hydroxylase enzyme present in the liver, and the product of this reaction is 25-hydroxyvitamin D3 . Hydroxylation of 25-hydroxyvitamin D3 occurs in the mitochondria of kidney tissue, activated by the renal 25-hydroxyvitamin D3-1 alpha-hydroxylase, yielding calcitriol, the biologically active form of vitamin D3 .

Result of Action

The action of Calcitriol results in the regulation of calcium and phosphorus metabolism at target tissues . It increases blood calcium mainly by increasing the uptake of calcium from the intestines . It is given as a medication for the treatment of low blood calcium and hyperparathyroidism due to kidney disease, low blood calcium due to hypoparathyroidism, osteoporosis, osteomalacia, and familial hypophosphatemia .

Action Environment

The action of this compound can be influenced by environmental factors such as calcium status . Hypercalcemia and increased environmental calcium were associated with a greater transformation to the compound cochromatographing with this compound, while hypocalcemia and reduced environmental calcium concentrations induced more conversion to the 1,25-dihydroxycholecalciferol-like compound .

Analyse Biochimique

Biochemical Properties

25,26-Dihydroxycholecalciferol interacts with various enzymes and proteins in the body. It is involved in the regulation of calcium absorption in the intestines . The compound increases calcium absorption in rats maintained on a calcium-deficient diet .

Cellular Effects

This compound influences cell function by regulating calcium absorption. This regulation can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in calcium regulation can have significant effects on various types of cells and cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with various biomolecules. It can influence enzyme activity and gene expression related to calcium regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that small doses of the compound can increase calcium absorption in rats maintained on a calcium-deficient diet .

Metabolic Pathways

This compound is involved in the metabolic pathways related to vitamin D3 metabolism. It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its function. The compound’s interactions with transporters and binding proteins can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-19-9-12-23(29)17-22(19)11-10-21-8-6-16-27(4)24(13-14-25(21)27)20(2)7-5-15-26(3,30)18-28/h10-11,20,23-25,28-30H,1,5-9,12-18H2,2-4H3/b21-10+,22-11-/t20-,23+,24-,25+,26?,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWCBCXATJITSI-ZLNGONTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(CO)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(CO)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312198 | |

| Record name | 25,26-Dihydroxyvitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29261-12-9 | |

| Record name | 25,26-Dihydroxyvitamin D3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29261-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 25,26-Dihydroxycholecalciferol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029261129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25,26-Dihydroxyvitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 29261-12-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 25,26-DIHYDROXYCHOLECALCIFEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLW81C81OQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Calcipotriol, anhydrous impurity A [EP]](/img/structure/B196321.png)